![molecular formula C11H13Cl2NO B13191253 [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a hydroxymethyl group. It is primarily used in research and development within various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium borohydride or lithium aluminum hydride is often used as a reducing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl functional groups.
Uniqueness
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and development.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
[3-(2,4-dichlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)5-8)11(7-15)3-4-14-6-11/h1-2,5,14-15H,3-4,6-7H2 |
InChIキー |
ZAVKWIOSBDPPLX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CO)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


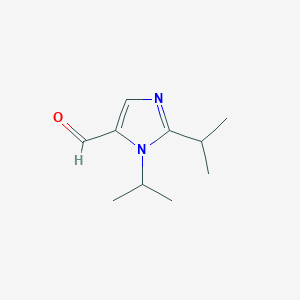
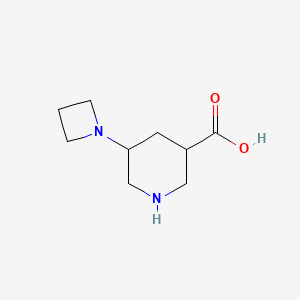
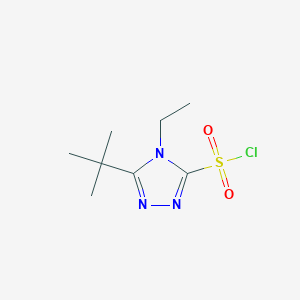
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)

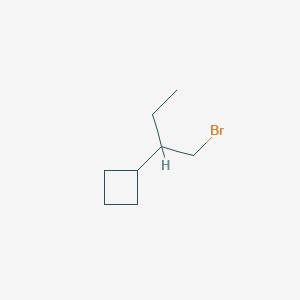

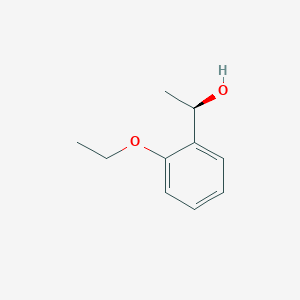




![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)

